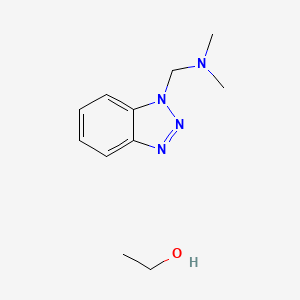
2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid, also known as α-Hydroxy-α-2-thienyl-2-thiopheneacetic acid or Di-2-thienylglycolic acid, is a chemical compound with the empirical formula C10H8O3S2 . It has a molecular weight of 240.30 .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of two thiophene rings attached to a central carbon atom, which is also bonded to a hydroxyl group and a carboxylic acid group .Aplicaciones Científicas De Investigación
Synthesis and Organic Experimentation
One key application of 2-hydroxy-2,2-di(thiophen-3-yl)acetic acid derivatives lies in the field of organic synthesis. For instance, a study highlighted the preparation of a derivative, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, through a Grignard reaction. This process can be integrated into undergraduate organic chemistry courses to enhance students' interest in scientific research and experimental skills (Min, 2015).
Electropolymerization and Electrochemical Applications
In another study, the derivative 2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetic acid (TTAA) was synthesized and its electropolymerization investigated. This research explored the effects of various solvents on the electrochemical, morphological, and electrochromic properties of the polymer films obtained from TTAA, highlighting its potential application in electrochromic materials (Zhang et al., 2016).
Biochemical Sensing Applications
Furthermore, the compound's derivatives have been employed in biochemical sensing. A study reported the use of a thiophen-3-yl-acetic acid derivative as a monomer for a conducting polymer sensor. This sensor was effective in the electrochemical detection of DNA hybridization, demonstrating its utility in biological recognition applications (Cha et al., 2003).
Chemical and Spectroscopic Properties
Research on the chemical and spectroscopic properties of 3-hydroxythiophene systems, which are closely related to this compound, has provided insights into their reactivity and potential applications in various organic syntheses (Hunter & Mcnab, 2010).
Catalytic and Synthesis Applications
Another study focused on the catalytic asymmetric hydrogenation of a related compound, showcasing its utility in the formal synthesis of cognitive enhancers (Li et al., 2011).
Mecanismo De Acción
Target of Action
It is known that the compound is a pharmaceutical secondary standard and certified reference material used in pharma release testing and pharmaceutical research .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a certified reference material, suggesting that it has been extensively characterized for use in pharmaceutical research .
Result of Action
It is known that the compound is a pharmaceutical secondary standard and certified reference material, suggesting that it has been extensively characterized for use in pharmaceutical research .
Action Environment
It is known that the compound is a certified reference material, suggesting that it has been extensively characterized for use in a variety of research environments .
Propiedades
IUPAC Name |
2-hydroxy-2,2-di(thiophen-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S2/c11-9(12)10(13,7-1-3-14-5-7)8-2-4-15-6-8/h1-6,13H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRPEPVLUJPOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C2=CSC=C2)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,4-Trifluoro-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2582611.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide](/img/structure/B2582612.png)
![4-tert-butyl-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2582613.png)
![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B2582615.png)





![3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2582625.png)
![N-[(2R)-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2582628.png)
![[4-Chloro-2-(dimethylamino)phenyl]methanol](/img/structure/B2582630.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2582633.png)